molecular formula C20H16N2O4S B3564608 2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid

2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid

Cat. No.: B3564608
M. Wt: 380.4 g/mol
InChI Key: FXUCCWCCCDVBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a carboxylic acid group and a sulfanyl group linked to an oxo-phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the pyridine-3-carboxylic acid as the base structure. The introduction of the sulfanyl group can be achieved through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyridine derivative under basic conditions. The oxo-phenoxyphenyl moiety can be introduced via an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined using techniques such as crystallization or chromatography to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-Oxo-2-[(2-oxo-3-azepanyl)amino]ethyl}sulfanyl)acetic acid
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-oxo-2-(4-phenoxyanilino)ethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-18(13-27-19-17(20(24)25)7-4-12-21-19)22-14-8-10-16(11-9-14)26-15-5-2-1-3-6-15/h1-12H,13H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUCCWCCCDVBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.